molecular formula C22H20Cl2N2O3S B3466170 N~1~-(2,4-dichlorophenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2,4-dichlorophenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3466170
M. Wt: 463.4 g/mol
InChI Key: ZBEZYBLEKPPGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N-(2-phenylethyl)-N-(phenylsulfonyl)glycinamide, commonly known as DCPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPG belongs to the class of glycine transporter inhibitors and has been extensively studied for its effects on the central nervous system.

Mechanism of Action

DCPG acts as an inhibitor of glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. By inhibiting glycine transporters, DCPG increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor activity and improved cognitive function.
Biochemical and Physiological Effects:
DCPG has been shown to improve cognitive function in animal models of schizophrenia, anxiety, and depression. It has also been shown to enhance long-term potentiation, a process that is critical for learning and memory processes. Additionally, DCPG has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in regulating mood and emotion.

Advantages and Limitations for Lab Experiments

DCPG has several advantages as a research tool, including its high potency and selectivity for glycine transporters. However, its limited solubility in aqueous solutions can make it challenging to administer in vivo. Additionally, DCPG has a relatively short half-life, which can limit its effectiveness in long-term studies.

Future Directions

Future research on DCPG should focus on its potential therapeutic applications in the treatment of neurological disorders, including schizophrenia, anxiety, and depression. Additionally, further studies are needed to elucidate the precise mechanism of action of DCPG and its effects on synaptic plasticity and learning and memory processes. Finally, research should focus on developing more effective formulations of DCPG that can be administered in vivo with greater ease and efficacy.

Scientific Research Applications

DCPG has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, anxiety, depression, and cognitive impairment. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.

properties

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3S/c23-18-11-12-21(20(24)15-18)25-22(27)16-26(14-13-17-7-3-1-4-8-17)30(28,29)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEZYBLEKPPGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2,4-dichlorophenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(2,4-dichlorophenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(2,4-dichlorophenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(2,4-dichlorophenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(2,4-dichlorophenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
N~1~-(2,4-dichlorophenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

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